2-Methyl-3-phenyloxirane-2-carboxylic acid

Catalog No.
S1537338
CAS No.
25547-51-7
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-phenyloxirane-2-carboxylic acid

CAS Number

25547-51-7

Product Name

2-Methyl-3-phenyloxirane-2-carboxylic acid

IUPAC Name

2-methyl-3-phenyloxirane-2-carboxylic acid

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12)

InChI Key

UPEAOFCHTFWNFG-UHFFFAOYSA-N

SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)O

Synonyms

2-methyl-3-phenyl-2-oxiranecarboxylic acid

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)O

2-methyl-3-phenyloxirane-2-carboxylic acid is an epoxide and a carboxylic acid.

2-Methyl-3-phenyloxirane-2-carboxylic acid (CAS 25547-51-7), commonly referred to as BMK glycidic acid, is a bifunctional oxirane-carboxylic acid utilized extensively as a highly reactive intermediate and analytical reference standard in synthetic chemistry. Featuring both a strained epoxide ring and a carboxylic acid moiety, this compound serves as a direct precursor for studying catalytic decarboxylation kinetics and synthesizing phenylacetone derivatives. For industrial and laboratory procurement, its baseline physical profile—presenting as a crystalline solid with a melting point of 68–69 °C and a pKa of approximately 3.56—makes it highly suitable for controlled ring-opening reactions and mild acidic hydrolysis workflows where specialized organic solubility is required .

Substituting the free 2-methyl-3-phenyloxirane-2-carboxylic acid with its sodium salt (CAS 5449-12-7) or esterified analogs (such as BMK methyl glycidate, CAS 80532-66-7) introduces significant workflow inefficiencies and solvent incompatibilities. The sodium salt exhibits drastically reduced solubility in key organic solvents like DMF, limiting its utility in non-aqueous catalytic systems. Furthermore, utilizing methyl or ethyl glycidate esters necessitates an initial, often rate-limiting, saponification step prior to decarboxylation, which reduces overall yield and increases cycle time. In analytical and kinetic modeling contexts, the free acid is strictly required to accurately map single-step, acid-catalyzed decarboxylation pathways without the confounding variables of ester hydrolysis or counterion interference .

Enhanced DMF and DMSO Solubility for Non-Aqueous Synthesis

When formulating non-aqueous reaction systems, the free acid form of 2-methyl-3-phenyloxirane-2-carboxylic acid demonstrates superior solubility in polar aprotic solvents compared to its sodium salt counterpart. Quantitative solubility data indicates that the free acid achieves 25 mg/mL in both DMF and DMSO. In contrast, the sodium salt (CAS 5449-12-7) only reaches 5 mg/mL in DMF and 20 mg/mL in DMSO. This 5-fold increase in DMF solubility allows for higher concentration reaction matrices, reducing solvent waste and improving throughput in continuous flow or batch organic synthesis .

Evidence DimensionSolubility in DMF
Target Compound Data25 mg/mL (Free Acid, CAS 25547-51-7)
Comparator Or Baseline5 mg/mL (Sodium Salt, CAS 5449-12-7)
Quantified Difference5-fold higher solubility in DMF
ConditionsStandard ambient temperature, neat solvent

Higher solubility in polar aprotic solvents enables more concentrated reaction conditions, directly improving volumetric productivity in organic synthesis.

Milder Acidic Decarboxylation Conditions with Reduced Byproduct Formation

In synthetic pathways targeting phenylacetone derivatives, 2-methyl-3-phenyloxirane-2-carboxylic acid offers a significantly milder and cleaner decarboxylation profile compared to traditional pre-precursors like alpha-phenylacetoacetonitrile (APAAN). Research demonstrates that the free glycidic acid undergoes complete hydrolysis and decarboxylation at 100 °C using mild acids (e.g., citric or hydrochloric acid). Conversely, APAAN requires harsh conditions (150 °C with concentrated sulfuric or phosphoric acid) and generates problematic substituted naphthalene byproducts (e.g., 1-benzyl-3-methylnaphthalene), which complicate downstream purification. The use of the free glycidic acid eliminates these specific side reactions, streamlining the purification workflow [1].

Evidence DimensionDecarboxylation temperature and byproduct formation
Target Compound Data100 °C (mild acid), absence of naphthalene byproducts
Comparator Or BaselineAPAAN (150 °C, harsh acid, forms substituted naphthalenes)
Quantified Difference50 °C reduction in reaction temperature and elimination of key aromatic impurities
ConditionsAcid-catalyzed hydrolysis and decarboxylation

Lowering the reaction temperature and eliminating harsh acids reduces equipment corrosion and simplifies downstream chromatographic purification.

Elimination of the Saponification Step in Synthetic Workflows

Procuring the free 2-methyl-3-phenyloxirane-2-carboxylic acid rather than its ester derivatives (such as BMK methyl glycidate, CAS 80532-66-7) fundamentally improves step economy in industrial and analytical workflows. Esters require a mandatory alkaline saponification step to yield the intermediate glycidate before acid-catalyzed decarboxylation can occur. By starting with the free acid, chemists bypass this initial hydrolysis phase, reducing the overall synthetic sequence by one distinct chemical step and avoiding the introduction of alkaline reagents that can cause unwanted epimerization or degradation of sensitive functional groups [1].

Evidence DimensionNumber of required synthetic steps to target ketone
Target Compound Data1 step (direct acid-catalyzed decarboxylation)
Comparator Or BaselineBMK methyl glycidate (2 steps: saponification + decarboxylation)
Quantified DifferenceElimination of 1 mandatory reaction step
ConditionsStandard conversion to phenylacetone derivatives

Bypassing the saponification step reduces cycle times, lowers reagent costs, and minimizes the risk of side reactions associated with strong bases.

Analytical Reference Standards for Forensic Profiling

Due to its specific byproduct profile and direct decarboxylation kinetics, the free acid is the optimal choice for developing chromatographic reference standards. Forensic laboratories utilize this compound to accurately map impurity signatures (avoiding the naphthalene byproducts seen with APAAN) and to calibrate GC-MS equipment for trace precursor detection [1].

Kinetic Modeling of Epoxide Ring-Opening Reactions

The compound's high solubility in DMF and DMSO (25 mg/mL) makes it an ideal model substrate for studying the kinetics of acid-catalyzed epoxide ring-opening and subsequent decarboxylation in non-aqueous environments, where the sodium salt would precipitate or fail to dissolve adequately .

Streamlined Synthesis of Phenylacetone Derivatives

In controlled, licensed synthetic environments, the free acid is procured to maximize step economy. By bypassing the saponification step required for ester derivatives, chemists can achieve direct conversion to target ketones at milder temperatures (100 °C), significantly improving throughput and reducing equipment wear [2].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

UNII

EGJ82N33DT

Dates

Last modified: 04-14-2024
1.Collins, M.,Heagney, A.,Cordaro, F., et al. Methyl 3-[3/',4/'-(methylenedioxy)phenyl]-2-methyl glycidate: An ecstasy precursor seized in Sydney, Australia. J.Forensic Sci. 52(4), 898-903 (2016).

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